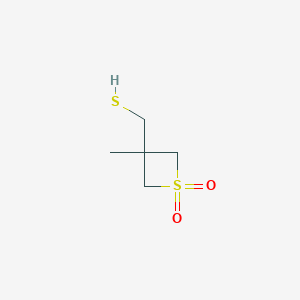

(3-Methyl-1,1-dioxothietan-3-yl)methanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

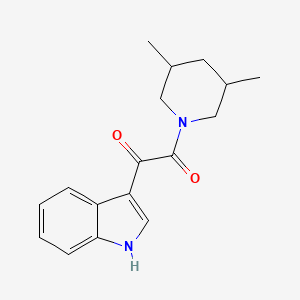

The synthesis of a similar compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, was reported in a study . The process involved the reaction of 8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione and cyclohexylamine . Another study reported the synthesis of 2-[3-Methyl-1-Ethylxanth-8-Ylthio]Acetate Salts containing thietanyl and dioxothietanyl rings . The reactions of 2-[1-ethyl-3-methyl-7-(thietan-3-yl)- and 2-[1-ethyl-3-methyl-7-(1,1-dioxothietan-3-yl)xanth-8-ylthio]acetic acids with amines yielded these salts .Applications De Recherche Scientifique

Astrophysical Chemistry

- Astronomical Observations and Molecular Spectroscopy: Methyl mercaptan (methanethiol, CH3SH), a closely related compound, has been extensively studied for its presence in star-forming regions, highlighting its role in the understanding of interstellar chemistry. Spectroscopic parameters of S-deuterated methyl mercaptan (CH3SD) were obtained to facilitate astronomical observations, underscoring the significance of such compounds in tracing chemical evolution in space (Zakharenko et al., 2018).

Environmental and Energy Applications

- Emission Reduction in Diesel Engines: The study of oxygenated fuel components, like oxymethylene ether (OME), demonstrates the potential of such compounds in reducing soot emissions in diesel engines without significantly affecting NOx emissions. This research aligns with the search for cleaner combustion processes and alternative fuels (Härtl et al., 2015).

Chemical Synthesis and Catalysis

- Methane Activation and Conversion: Research on methane activation by group 3 metal atoms reveals insights into the conversion of methane to ethylene, aromatics, and hydrogen, demonstrating the catalytic potential of metals in methane utilization. This is crucial for developing new synthetic catalysts for methane, a significant step towards its use as an alternative energy source (Cho & Andrews, 2007).

Interstellar Chemistry and Molecular Physics

- Interstellar Molecules and Ice Phases: Studies on CH3SH (methanethiol or methyl mercaptan) in various solid phases and their infrared spectra contribute to our understanding of interstellar chemistry and molecular physics, highlighting how such compounds behave in extraterrestrial environments (Hudson, 2016).

Microbial and Environmental Chemistry

- Oral Microbial Ecology and Methanethiol Production: The production of methanethiol by oral microbes and its implications on oral health and malodor provides a fascinating insight into the microbial metabolism of sulfur-containing compounds and their impact on human health (Stephen et al., 2016).

Mécanisme D'action

Target of Action

It is known that most pharmacological effects of purine-type alkaloids, which this compound is a derivative of, are associated withadenosine-receptor antagonism .

Mode of Action

It is suggested that similar to caffeine, it may weaken or eliminate the regulatory effect of adenosine, improving the functioning of higher brain sections, relieving fatigue and insomnia, and increasing mental capacity and functioning of brain stem sections that regulate respiration and arterial pressure .

Biochemical Pathways

Given its potential adenosine-receptor antagonism, it may influence pathways related to adenosine signaling .

Result of Action

The compound has been synthesized and shown to exhibit antidepressant activity, most pronounced at a dose of 1.6 mg/kg . This suggests that it may have a significant impact on mood regulation and potentially other neurological functions.

Propriétés

IUPAC Name |

(3-methyl-1,1-dioxothietan-3-yl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S2/c1-5(2-8)3-9(6,7)4-5/h8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWDXMVGEIRMMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)C1)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-(sulfanylmethyl)-1lambda6-thietane-1,1-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2775805.png)

![1-Fluoro-3-azabicyclo[3.1.1]heptane hcl](/img/structure/B2775808.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2775812.png)

![Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride](/img/structure/B2775824.png)